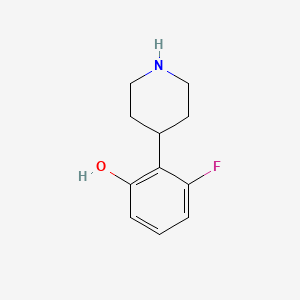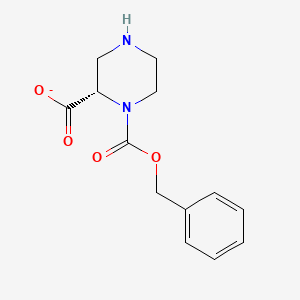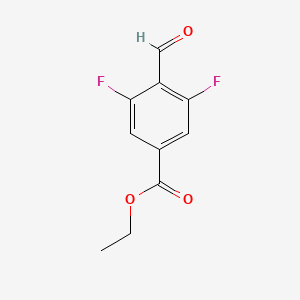![molecular formula C19H21N5O4S B12276515 5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the piperidinyl-oxy linkage: This step involves nucleophilic substitution reactions where the piperidinyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The piperidinyl-oxy linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its derivatives can be used to study enzyme inhibition, receptor binding, and other biological processes.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
5-Methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern and the presence of both a pyrimidine core and a piperidinyl-oxy linkage. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H21N5O4S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
5-methoxy-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C19H21N5O4S/c1-27-17-13-20-19(21-14-17)28-16-7-11-23(12-8-16)29(25,26)18-5-3-15(4-6-18)24-10-2-9-22-24/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Clé InChI |
YHEXBHRWLJIDQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)


![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)

![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12276472.png)


![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
![Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)
